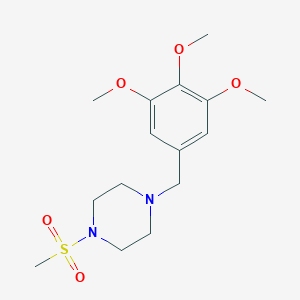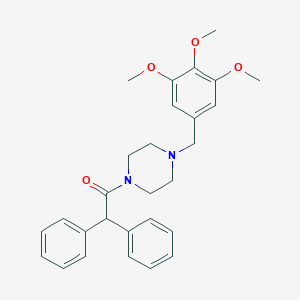![molecular formula C21H25ClN2O4 B249199 (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone, also known as CTM, is a chemical compound that has been studied for its potential therapeutic applications. CTM belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone is not fully understood. However, it is believed that (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has also been found to modulate other neurotransmitter systems, such as the serotonin and glutamate systems.
Biochemical and Physiological Effects:
(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been found to exhibit a range of biochemical and physiological effects. In addition to its antipsychotic effects, (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been shown to have anxiolytic and antidepressant effects in animal models. (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has also been found to modulate the immune system, which may have implications for its potential therapeutic applications.
実験室実験の利点と制限
One advantage of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone is its relatively simple synthesis method, which makes it accessible for researchers to study. However, one limitation is the lack of human clinical trials, which limits our understanding of its potential therapeutic applications in humans.
将来の方向性
There are several future directions for research on (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone. One area of interest is its potential as a treatment for schizophrenia, which is a debilitating mental illness that affects millions of people worldwide. Another area of interest is its potential as a treatment for drug addiction, as (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been found to modulate the dopamine system in the brain. Additionally, further studies are needed to elucidate the exact mechanism of action of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone and its potential side effects.
合成法
The synthesis of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone involves the reaction of (3-chlorophenyl)magnesium bromide with 4-(2,4,5-trimethoxybenzyl)piperazine in the presence of methanone. This reaction results in the formation of (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone as a white solid, which can be purified through recrystallization.
科学的研究の応用
(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone has been studied for its potential therapeutic applications in various fields of medicine. One area of interest is its potential as an antipsychotic agent. Studies have shown that (3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone exhibits antipsychotic effects in animal models, which may be attributed to its ability to modulate the dopamine system in the brain.
特性
製品名 |
(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone |
|---|---|
分子式 |
C21H25ClN2O4 |
分子量 |
404.9 g/mol |
IUPAC名 |
(3-chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-7-9-24(10-8-23)21(25)15-5-4-6-17(22)11-15/h4-6,11-13H,7-10,14H2,1-3H3 |
InChIキー |
LJGSZSRNFDQHOP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)

![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)



![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)


![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)


